molecular formula C9H9F6NO4 B13483559 2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B13483559
M. Wt: 309.16 g/mol
InChI Key: LWCDEQRLJSGGSI-BZWNWTOPSA-N
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Description

2,2,2-Trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a compound that combines the properties of trifluoroacetic acid and a bicyclic azabicyclohexane derivative. Trifluoroacetic acid is a strong organic monocarboxylic acid known for its high acidity and is widely used in organic and inorganic chemistry . The azabicyclohexane derivative adds unique structural and chemical properties to the compound, making it of interest in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroacetic acid typically involves the electrochemical fluorination of acetyl chloride or acetic anhydride, followed by hydrolysis . The reaction can be represented as follows:

CH3COCl+4HFCF3COF+3H2+H++Cl\text{CH}_3\text{COCl} + 4\text{HF} \rightarrow \text{CF}_3\text{COF} + 3\text{H}_2 + \text{H}^+ + \text{Cl}^- CH3​COCl+4HF→CF3​COF+3H2​+H++Cl−

This process results in the formation of trifluoroacetyl fluoride, which is then hydrolyzed to produce trifluoroacetic acid.

Industrial Production Methods

Industrial production of trifluoroacetic acid follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process involves the use of specialized equipment to handle the highly reactive and corrosive nature of the intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include trifluoromethanol, trifluoroethanol, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroacetic acid is unique due to its combination of high acidity and the presence of the trifluoromethyl group, which enhances its reactivity and stability. The azabicyclohexane derivative further adds to its uniqueness by providing additional structural and chemical properties that are not found in other similar compounds .

Properties

Molecular Formula

C9H9F6NO4

Molecular Weight

309.16 g/mol

IUPAC Name

2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C7H8F3NO2.C2HF3O2/c8-7(9,10)4-2-1-3(6(12)13)11-5(2)4;3-2(4,5)1(6)7/h2-5,11H,1H2,(H,12,13);(H,6,7)/t2-,3+,4-,5-;/m1./s1

InChI Key

LWCDEQRLJSGGSI-BZWNWTOPSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]2N[C@@H]1C(=O)O)C(F)(F)F.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C2C(C2NC1C(=O)O)C(F)(F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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